molecular formula C12H8F2O B592342 4-(2,6-Difluorophenyl)phenol CAS No. 628306-32-1

4-(2,6-Difluorophenyl)phenol

Cat. No. B592342
CAS RN: 628306-32-1
M. Wt: 206.192
InChI Key: NHBBHSPCHOHTDG-UHFFFAOYSA-N
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Description

“4-(2,6-Difluorophenyl)phenol” is a chemical compound with the CAS Number: 628306-32-1 and a molecular weight of 206.19 . Its IUPAC name is 2’,6’-difluoro [1,1’-biphenyl]-4-ol .


Molecular Structure Analysis

The molecular structure of “4-(2,6-Difluorophenyl)phenol” is represented by the linear formula C12H8F2O . The InChI code for this compound is 1S/C12H8F2O/c13-10-2-1-3-11(14)12(10)8-4-6-9(15)7-5-8/h1-7,15H .

Scientific Research Applications

Organic Synthesis

4-(2,6-Difluorophenyl)phenol: is a valuable compound in organic synthesis. Its structure allows it to act as an intermediate in the synthesis of more complex molecules. For example, it can be used to create various biphenyl structures, which are crucial in the development of new organic semiconductors . These semiconductors have applications in electronics, such as in the creation of OLED displays.

Pharmaceutical Research

In pharmaceutical research, 4-(2,6-Difluorophenyl)phenol serves as a reference standard for drug development . Its phenolic structure is similar to that of many drug molecules, making it a useful compound for pharmacokinetic studies and in the development of drugs with improved efficacy and safety profiles.

Material Science

The compound’s ability to undergo polymerization makes it a candidate for creating new polymeric materials. For instance, it can be used to produce polyphenylene oxide polymers, which are known for their thermal stability and are used in various high-performance applications .

properties

IUPAC Name

4-(2,6-difluorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-10-2-1-3-11(14)12(10)8-4-6-9(15)7-5-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBBHSPCHOHTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683469
Record name 2',6'-Difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-Difluorophenyl)phenol

CAS RN

628306-32-1
Record name 2',6'-Difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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